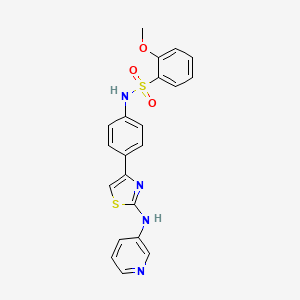

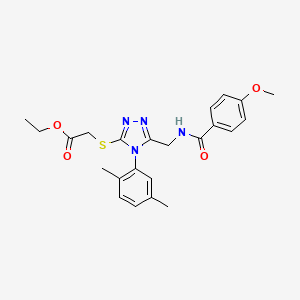

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

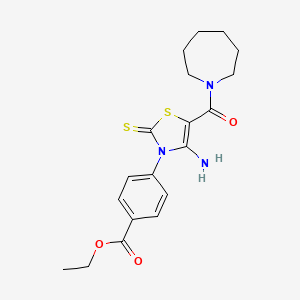

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known as PTK787, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) family. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound exhibits potential as an anticancer agent. Its structural similarity to other molecules with known anticancer properties suggests that it could be effective in inhibiting the growth of cancer cells. The presence of a pyridinyl group, in particular, has been associated with anticancer activity . Research could explore its efficacy against various cancer cell lines and its mechanism of action, which may involve the disruption of cellular signaling pathways critical for tumor growth and survival.

Antibacterial and Antifungal Properties

The thiazolyl and pyridinyl moieties present in the compound are known to contribute to antimicrobial activity. Studies could investigate its effectiveness against a range of bacterial and fungal species, potentially leading to the development of new antimicrobial agents . The compound’s ability to target specific microbial enzymes or pathways could be a focus of research, aiming to overcome resistance to existing antibiotics.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in signal transduction and are targets for drug development in various diseases, including cancer. The compound’s structure suggests that it could act as a tyrosine kinase inhibitor, which would be valuable in the treatment of diseases where tyrosine kinase activity is dysregulated . Research could be directed at understanding its selectivity and potency against different tyrosine kinases.

Anti-inflammatory and Analgesic Effects

Compounds with pyridinyl and thiazolyl groups have shown anti-inflammatory and analgesic properties. This compound could be studied for its potential to reduce inflammation and pain, possibly through the inhibition of pro-inflammatory cytokines or other inflammatory mediators . Its efficacy and safety profile could be compared with existing anti-inflammatory and analgesic drugs.

Antioxidant Activity

The compound may also serve as an antioxidant. Its structural components could allow it to neutralize free radicals, which are implicated in various diseases and aging processes. Research could assess its antioxidant capacity and its potential role in preventing oxidative stress-related damage .

Pharmacokinetic Profile Evaluation

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies could examine its absorption, distribution, metabolism, and excretion (ADME) profiles. This would involve investigating how the compound is processed in the body and its potential interactions with other drugs .

Wirkmechanismus

Target of Action

Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

One study mentioned the gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration . This could provide some insight into the bioavailability of the compound.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-19-6-2-3-7-20(19)30(26,27)25-16-10-8-15(9-11-16)18-14-29-21(24-18)23-17-5-4-12-22-13-17/h2-14,25H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVVUFXEZAEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)

![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)